Vasicine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Vasicine hydrochloride primarily targets Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
This compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where a decrease in acetylcholine levels is commonly observed .
Biochemical Pathways
The action of this compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine . By inhibiting AChE and BChE, this compound prevents the degradation of acetylcholine, leading to an increase in its concentration and thereby enhancing cholinergic transmission .
Pharmacokinetics
The metabolism of this compound in vivo and in vitro involves several processes including monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . The major excretion pathway of this compound is renal clearance .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission due to increased acetylcholine levels . This can lead to improved cognitive function, particularly in conditions like Alzheimer’s disease where acetylcholine levels are typically reduced .
Biochemical Analysis
Biochemical Properties
Vasicine hydrochloride interacts with various enzymes and proteins, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), serving as a potent natural cholinesterase inhibitor . It also interacts with other biomolecules, including vasicinone, vasicinol, and other metabolites .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its impact on AChE and BChE can affect neuronal signaling and cognitive function, which is why it is being investigated for the treatment of Alzheimer’s disease .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to AChE and BChE, inhibiting their activity and thereby increasing the levels of acetylcholine in the brain . This can enhance neuronal signaling and potentially improve cognitive function in conditions like Alzheimer’s disease .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that most metabolites maintain potential inhibitory activity against AChE and BChE, but weaker than that of this compound . This suggests that this compound undergoes metabolic inactivation over time, particularly in respect to cholinesterase inhibitory activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in rats given this compound orally once a day, over 21 consecutive days, at a dose of 100 mg/kg body weight, a total of 72 metabolites were found .
Metabolic Pathways
This compound is involved in several metabolic pathways. The metabolic pathway of this compound in vivo and in vitro mainly involves monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The main metabolic soft spots in the chemical structure of this compound were the 3-hydroxyl group and the C-9 site . Renal clearance was identified as the major excretion pathway of this compound .
Subcellular Localization
Given its interactions with enzymes such as AChE and BChE, it is likely that it may be localized in areas where these enzymes are found, such as the synaptic cleft in neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions
Peganine hydrochloride can be synthesized from the plant Peganum harmala. The process involves extracting the alkaloids using a 2% sulfuric acid solution, followed by adsorption using a cation-exchange resin . The alkaloids are then eluted with an ammonia-ethanol solution, and the resulting solution is treated with chloroform. The chloroform solution is concentrated, and peganine is deposited. The base is then converted into peganine hydrochloride and purified by recrystallization from ethanol .
Industrial Production Methods
The industrial production of peganine hydrochloride follows a similar extraction and purification process, utilizing large-scale extraction and adsorption techniques to obtain the compound from plant sources .
Chemical Reactions Analysis
Types of Reactions
Peganine hydrochloride undergoes various chemical reactions, including oxidation and photochemical reactions . For example, deoxypeganine, a related compound, can be oxidized to deoxyvasicinone through photochemical oxidation .
Common Reagents and Conditions
Common reagents used in the reactions involving peganine hydrochloride include sulfuric acid, ammonia, ethanol, and chloroform . Photochemical oxidation often involves exposure to light and the use of solvents like chloroform .
Major Products Formed
The major products formed from the reactions of peganine hydrochloride include deoxyvasicinone and other quinazoline derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Peganine hydrochloride is unique among quinazoline alkaloids due to its specific pharmacological properties. Similar compounds include:
Deoxypeganine: Undergoes oxidation to form deoxyvasicinone.
Vasicoline: Converts to vasicolinone through oxidation.
Adhatodine: Transforms into anisotine.
Tetramethylenequinazoline: Oxidizes to tetramethylenequinazolone.
These compounds share structural similarities but differ in their specific pharmacological effects and applications.
Properties
IUPAC Name |
(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDQSAHJCAKJPT-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CC=CC=C3N=C2[C@H]1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992370 | |
Record name | 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7174-27-8 | |
Record name | Vasicine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007174278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7174-27-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VASICINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K57XIG5Y4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological effects of Vasicine Hydrochloride observed in pre-clinical studies?
A1: Pre-clinical studies using isolated rat uteri have shown that this compound can potentiate the contractions induced by prostaglandins. [] This suggests a potential role for this compound in enhancing uterine contractility. Additionally, research indicates that this compound may possess thrombopoietic activity, meaning it could stimulate the production of platelets. []
Q2: Have any human studies been conducted on this compound, and if so, what were the findings?
A2: Yes, a study on human volunteers assessed the safety and tolerance of this compound. [] The study involved administering varying doses (0.5-16 mg) of this compound intravenously to 24 volunteers. Results indicated that the compound was well-tolerated up to the highest tested dose, with no significant adverse effects observed on clinical examination, hematological and biochemical parameters, or kidney and liver function tests. Notably, the study reported that this compound administration led to uterine contractions, supporting its potential as an oxytocic agent. []
Q3: What is the mechanism of action of this compound in inducing uterine contractions?
A3: While the exact mechanism of action remains unclear, studies suggest that this compound may work by potentiating the effects of prostaglandins on the uterus. [] Prostaglandins are known to play a crucial role in uterine contractions, particularly during labor. Further research is needed to fully elucidate the molecular pathways involved.
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